Methyl 1-cyanoazetidine-2-carboxylate
Description
Structure
2D Structure
Properties
Molecular Formula |
C6H8N2O2 |
|---|---|
Molecular Weight |
140.14 g/mol |
IUPAC Name |
methyl 1-cyanoazetidine-2-carboxylate |
InChI |
InChI=1S/C6H8N2O2/c1-10-6(9)5-2-3-8(5)4-7/h5H,2-3H2,1H3 |
InChI Key |
OLBQFOVWPRPLRD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCN1C#N |
Origin of Product |
United States |
Methodologies for the Synthesis of Methyl 1 Cyanoazetidine 2 Carboxylate and Analogous Azetidine Structures
Cyclization Strategies for Azetidine (B1206935) Ring Formation
The direct formation of the azetidine ring through cyclization is a primary route for synthesizing these heterocycles. These methods involve forming a key carbon-nitrogen or carbon-carbon bond to close the four-membered ring from an acyclic precursor.
Intramolecular Nucleophilic Substitution Reactions
One of the most fundamental and widely used methods for azetidine synthesis is the intramolecular nucleophilic substitution (SN2) reaction. frontiersin.orgnih.gov This strategy typically involves a γ-amino halide or a related substrate where a terminal amine attacks a carbon atom bearing a suitable leaving group (such as a halide or a sulfonate ester) to form the C-N bond that closes the ring. nih.gov The efficiency of this cyclization is dependent on factors like the nature of the leaving group, the substitution pattern on the carbon backbone, and the reaction conditions.
For instance, enantiopure 2-methyl-azetidine-2-carboxylic acid has been synthesized via a strategy where the key azetidine ring formation occurs through intramolecular alkylation. researchgate.net Similarly, La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines provides an alternative route, where the amine attacks one of the epoxide carbons to furnish 3-hydroxyazetidines. frontiersin.orgnih.gov
Table 1: Examples of Azetidine Synthesis via Intramolecular Nucleophilic Substitution
| Starting Material | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| γ-Amino Halide | Base (e.g., K₂CO₃) | Substituted Azetidine | Varies |
| cis-3,4-Epoxy Amine | La(OTf)₃ (catalyst) | 3-Hydroxyazetidine | High |
Aza-Paternò–Büchi Reactions and Related Photochemical Cycloadditions
The aza-Paternò–Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a highly efficient and atom-economical method for synthesizing functionalized azetidines. nih.govresearchgate.net This reaction is initiated by the UV irradiation of an imine component, which, in an excited state, undergoes cycloaddition with an alkene. nih.gov While intermolecular versions are common, intramolecular variants have also been successfully employed to create complex azetidine scaffolds. nih.gov
Recent advancements have focused on overcoming the limitations of this reaction, such as the competing E/Z isomerization of imines and the low photoreactivity of acyclic imine precursors. nih.govchemrxiv.org Visible-light-mediated approaches using photocatalysts have expanded the scope of this reaction, allowing for the use of previously unreactive unactivated alkenes and acyclic oximes as imine surrogates. rsc.orgacs.orgnih.gov For example, an iridium(III) photocatalyst can activate 2-isoxazoline-3-carboxylates for [2+2] cycloaddition with alkenes via triplet energy transfer. rsc.org
Reductive Cyclizations of Imines and Carbonyl Compounds
Reductive cyclization methods provide another pathway to the azetidine core. These reactions often involve the formation of a C-N bond and a C-C bond in a tandem process or the cyclization of a pre-formed bifunctional intermediate. For example, zirconium-catalyzed reactions of ethylmagnesium chloride with imines can generate C,N-dimagnesiated compounds, which can be trapped to form azetidines. Another approach involves the reductive cyclization of β-haloalkylimines. magtech.com.cn
Intramolecular Allylic Hydroamination Approaches
Intramolecular hydroamination of allylic amines represents a potent strategy for azetidine synthesis, directly forming a C-N bond. acs.orgresearchgate.net Although challenging due to conformational energy barriers, recent developments have enabled these transformations. researchgate.net An electrocatalytic method using a combination of cobalt catalysis and electricity has been reported for the intramolecular hydroamination of allylic sulfonamides. acs.orgresearchgate.net This approach facilitates the regioselective generation of key carbocationic intermediates that undergo intramolecular C-N bond formation to yield the azetidine ring. acs.org
Thermal Isomerization of Aziridines to Azetidines
Ring expansion of three-membered aziridines offers a pathway to four-membered azetidines. Thermal isomerization can transform kinetically favored aziridine (B145994) products into the thermodynamically more stable azetidine derivatives. nih.gov For example, alkyl 2-(bromomethyl)aziridine-2-carboxylates, formed as kinetic products from the cyclization of alkyl 2-(bromomethyl)acrylates, can be converted to 3-bromoazetidine-3-carboxylic acid derivatives through thermal rearrangement. nih.gov This process is particularly useful for synthesizing azetidines with specific substitution patterns that might be difficult to access directly. researchgate.net The mechanism often involves the cleavage of a C-C bond in the aziridine ring, followed by rotation and re-closure to form the expanded azetidine ring.
Table 2: Comparison of Aziridine to Azetidine Rearrangement
| Aziridine Precursor | Conditions | Product | Key Feature |
|---|---|---|---|
| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Heating | Alkyl 3-bromoazetidine-3-carboxylate | Thermodynamic product formation nih.gov |
Reduction of Azetidin-2-ones (β-Lactams) to Azetidines
Azetidin-2-ones, commonly known as β-lactams, are readily accessible cyclic amides that serve as valuable precursors for the synthesis of azetidines. The reduction of the amide carbonyl group within the β-lactam ring provides a direct route to the corresponding saturated azetidine heterocycle. magtech.com.cnu-tokyo.ac.jp This transformation effectively removes the carbonyl oxygen and converts the sp²-hybridized carbon to an sp³-hybridized methylene group.
Various reducing agents can be employed for this purpose, with the choice depending on the other functional groups present in the molecule. Common reagents include borane complexes (e.g., BH₃·SMe₂ or BH₃·THF) and aluminum hydrides (e.g., LiAlH₄ or AlH₃). The reduction of β-lactams is a reliable and high-yielding method, making it a frequently used strategy in multi-step syntheses where the β-lactam is constructed first, often via [2+2] cycloaddition reactions like the Staudinger synthesis. rsc.org
Multicomponent Reaction (MCR) Approaches to Azetidine Scaffolds
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical route to highly functionalized molecules. A notable MCR approach for the synthesis of substituted azetidines is the four-component strain-release-driven synthesis. nih.govbris.ac.ukresearchgate.netbris.ac.uk This methodology leverages the high ring strain of azabicyclo[1.1.0]butane to drive a nih.govbirmingham.ac.uk-Brook rearrangement, followed by an anion relay sequence to construct the azetidine core in a highly modular fashion. nih.govbris.ac.ukresearchgate.netbris.ac.uk
This reaction's rapidity is a key feature, and its progress can be monitored using in situ infrared spectroscopy. The versatility of this approach allows for the variation of three electrophilic coupling partners, which are added sequentially to azabicyclo[1.1.0]butyl-lithium, enabling the creation of a diverse library of substituted azetidines. nih.gov This method has been successfully applied to the synthesis of the EP2 receptor antagonist PF-04418948, demonstrating its utility in medicinal chemistry. nih.gov
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product | Yield (%) | Reference |
| Azabicyclo[1.1.0]butane | Acyl silane | Electrophile 1 | Electrophile 2 | 1,3,3-Trisubstituted azetidine | Varies | nih.govbris.ac.uk |
Stereoselective Synthesis of Azetidine Derivatives
The biological activity of azetidine-containing compounds is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance. These methods can be broadly categorized into chiral auxiliary-mediated strategies, asymmetric catalysis, and diastereoselective approaches.
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is set, the auxiliary is removed.
A prominent example is the use of Ellman's tert-butanesulfinamide as a chiral auxiliary for the synthesis of enantioenriched C2-substituted azetidines. digitellinc.com This method is advantageous due to the low cost and commercial availability of both enantiomers of the auxiliary. The synthesis involves the condensation of the chiral auxiliary with an achiral 1,3-bis-electrophile, followed by a diastereoselective Grignard addition and subsequent intramolecular cyclization to form the azetidine ring. digitellinc.com
Another example involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a nitrogen source for the synthesis of enantiomeric azetidine-2,4-dicarboxylic acids. The absolute configuration of the product is controlled by the known stereochemistry of the chiral auxiliary.
| Chiral Auxiliary | Substrate | Key Reaction Step | Diastereomeric Ratio/ee | Reference |
| (R)-tert-Butanesulfinamide | 3-Chloropropanal and Grignard reagents | Diastereoselective Grignard addition and cyclization | up to 95:5 dr | digitellinc.com |
| (S)-1-Phenylethylamine | Diesters | Cyclization | Enantiomerically pure |
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis. Chiral azetidine-derived ligands and organocatalysts have been successfully employed in various asymmetric transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.ukresearchgate.netresearchgate.net
A notable example is the copper-catalyzed asymmetric boryl allylation of azetines to produce chiral 2,3-disubstituted azetidines. researcher.lifenih.govacs.org This method allows for the installation of both a boryl and an allyl group across the double bond of the azetine with high enantioselectivity and diastereoselectivity. researcher.lifenih.govacs.org The reaction is catalyzed by a copper complex bearing a chiral bisphosphine ligand. researcher.lifenih.govacs.org The resulting boryl and allyl functionalities serve as versatile handles for further synthetic modifications. researcher.lifenih.govacs.org
| Catalyst System | Substrates | Reaction Type | Enantiomeric Excess (ee) | Reference |
| Cu/Chiral Bisphosphine | Azetines, Bis(pinacolato)diboron, Allyl phosphates | Boryl allylation | up to 99% | researcher.lifenih.govacs.org |
| Chiral Azetidine-derived ligands/Metal | Varies | Friedel-Crafts, Henry, Michael | Varies | birmingham.ac.ukresearchgate.netresearchgate.net |
Diastereoselective synthesis aims to control the relative stereochemistry between two or more newly formed stereocenters. In the context of azetidine synthesis, this is crucial for accessing specific isomers of disubstituted or polysubstituted rings.
A gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov The diastereoselectivity is induced by a chiral sulfinamide group. This method generates reactive α-oxogold carbene intermediates that undergo intramolecular N-H insertion to form the azetidine ring. nih.gov
Furthermore, the synthesis of cis-2,4-disubstituted azetidin-3-ones can be achieved through metal carbene chemistry. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, can be controlled to favor the formation of a specific diastereomer of spiro-indolinone-β-lactams by adjusting the reaction conditions, such as the method of ketene generation. nih.gov
| Reaction | Substrates | Key Features | Diastereoselectivity | Reference |
| Gold-catalyzed oxidative cyclization | Chiral N-propargylsulfonamides | Use of chiral auxiliary | Excellent | nih.gov |
| Staudinger ketene–imine cycloaddition | Substituted acetic acids, Schiff bases | Reversal of diastereoselectivity with oxalyl chloride | Controllable | nih.gov |
Introduction and Modification of Cyano and Ester Functionalities on Azetidine Rings
The introduction of cyano and ester groups onto the azetidine ring is essential for the synthesis of the target compound, methyl 1-cyanoazetidine-2-carboxylate, and its analogs. These functional groups also serve as important handles for further chemical transformations.
A straightforward preparation of 2-cyanoazetidines starts from β-amino alcohols. researchgate.netgaylordchemical.commdpi.comnih.govdiva-portal.org The synthesis involves a three-step sequence: copper-catalyzed N-arylation, N-cyanomethylation of the resulting secondary aniline, and a one-pot mesylation followed by base-induced ring closure. researchgate.net
The ester functionality, specifically a methyl ester at the 2-position, is typically introduced by starting with or creating azetidine-2-carboxylic acid. nih.govresearchgate.netresearchgate.netacs.org This acid can be synthesized from precursors like γ-butyrolactone through a series of steps including bromination, esterification, cyclization, and resolution. researchgate.netscientific.net The resulting azetidine-2-carboxylic acid can then be esterified to the corresponding methyl ester using standard methods. For example, methyl 2-(azetidin-3-ylidene)acetate can be synthesized from 1-Boc-3-azetidinone via a Horner–Wadsworth–Emmons reaction. mdpi.comnih.gov This α,β-unsaturated ester can then undergo further modifications, such as aza-Michael additions, to introduce substituents at the 3-position. mdpi.comnih.gov
Modification of the ester group on an azetidine-2-carboxylate can be achieved through various standard organic transformations. For instance, hydrolysis of the ester can regenerate the carboxylic acid, which can then be converted to other functional groups such as amides or other esters. researchgate.net The cyano group can also be transformed, for example, through hydrolysis to a carboxylic acid or reduction to an amine.
| Functional Group | Starting Material | Reagents | Product | Reference |
| 2-Cyano | β-Amino alcohol | Cu catalyst, BrCN, MsCl, Base | 2-Cyanoazetidine | researchgate.net |
| 2-Carboxylic acid | γ-Butyrolactone | Br2, ROH, Amine, Resolution | Azetidine-2-carboxylic acid | researchgate.netscientific.net |
| Methyl 2-(azetidin-3-ylidene)acetate | 1-Boc-3-azetidinone | Methyl 2-(dimethoxyphosphoryl)acetate, NaH | Methyl 2-(azetidin-3-ylidene)acetate | mdpi.comnih.gov |
Reaction Mechanisms and Transformations of Methyl 1 Cyanoazetidine 2 Carboxylate Systems
Strain-Induced Ring-Opening Reactions of Azetidines
The reactivity of azetidines is largely governed by their significant ring strain, making them more reactive than their larger five- and six-membered ring counterparts, pyrrolidines and piperidines, respectively. rsc.orgrsc.org However, they are generally more stable than the highly strained three-membered aziridines. rsc.org This intermediate stability allows for controlled ring-opening reactions under specific conditions. The presence of both an electron-withdrawing cyano group on the nitrogen and a carboxylate group at the 2-position is expected to significantly influence the regioselectivity and rate of these transformations.
Nucleophilic Ring Opening
The azetidine (B1206935) ring can be opened by various nucleophiles. The reaction is typically facilitated by activation of the ring. In the case of methyl 1-cyanoazetidine-2-carboxylate, the N-cyano group acts as an electron-withdrawing group, which can polarize the N-C bonds, but direct nucleophilic attack on the ring carbons without prior activation is less common than in N-acyl or N-sulfonyl azetidines.
A more common strategy involves the formation of an azetidinium salt. The nitrogen atom of the azetidine can be alkylated by an electrophile, forming a positively charged azetidinium ion. mdpi.com This greatly enhances the susceptibility of the ring to nucleophilic attack due to the increased ring strain and the positive charge on the nitrogen atom. mdpi.com The nucleophile will then attack one of the ring carbons, leading to ring cleavage. The regioselectivity of the attack depends on steric and electronic factors. For a 2-substituted azetidinium salt, nucleophilic attack can occur at either the C2 or C4 position.
Table 1: Examples of Nucleophilic Ring-Opening of Activated Azetidines
| Azetidine Derivative | Activating Agent | Nucleophile | Product(s) | Reference |
|---|---|---|---|---|
| N-Arylazetidine | Acid (H+) | Pendant amide | Intramolecular ring-opened product | nih.gov |
| 2-Arylazetidine-2-carboxylic acid ester | Alkylation (forms ammonium (B1175870) salt) | Halide ions (e.g., Cl-, F-) | Tertiary alkyl halides | researchgate.net |
| (2S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1-((R)-1-phenylethyl)aziridine* | Ethyl triflate (EtOTf) | Acetate (B1210297) (NaOAc) | Ring-opened acetate adduct | mdpi.com |
Note: This is an example with an aziridine (B145994), which undergoes analogous reactions to azetidines.
Electrophilic Ring Opening
Electrophilic attack on the nitrogen atom of the azetidine ring is the initial step in many ring-opening reactions. mdpi.com This process forms an azetidinium ion, which is a highly reactive intermediate. mdpi.com The electrophile can be a proton from an acid or an alkylating agent like methyl triflate. mdpi.comnih.gov Once the azetidinium ion is formed, a nucleophile present in the reaction medium (which can be the counter-ion of the electrophile or an added external nucleophile) attacks a ring carbon to open the ring. mdpi.com
For this compound, protonation of the nitrogen would be in competition with potential protonation of the cyano nitrogen or the ester carbonyl oxygen. However, the formation of an azetidinium intermediate via alkylation would render the ring carbons highly electrophilic and prime for ring-opening.
Rearrangement Reactions Leading to Expanded Ring Systems (e.g., Pyrrolidines, Piperidines)
Azetidines can undergo rearrangement reactions to form larger, more stable five- or six-membered rings, such as pyrrolidines and piperidines. nih.gov These transformations are often driven by the release of ring strain. For instance, expansion of a strained azetidine ring to a pyrrolidine (B122466) has been observed to result in a more stable analogue. nih.gov The specific conditions and mechanisms for these rearrangements can vary widely, often involving complex multi-step sequences initiated by ring opening. For example, some synthetic methodologies have been developed to create 3-((hetera)cyclobutyl)azetidines as "stretched" analogues of piperidines and other related heterocycles. acs.org
Reactivity of the Cyano Group in Azetidine Derivatives
The cyano group (nitrile) is a versatile functional group that can undergo a variety of transformations, primarily hydrolysis and reduction. researchgate.net Its strong electron-withdrawing nature also influences the reactivity of the rest of the molecule. nih.gov
Hydrolysis and Related Conversions
Nitriles can be hydrolyzed to either amides or carboxylic acids under acidic or basic conditions. libretexts.orgbyjus.com The reaction proceeds in two stages: initial hydrolysis to an amide, followed by further hydrolysis to a carboxylic acid (or its carboxylate salt). byjus.com
Acid-Catalyzed Hydrolysis : Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) first produces an amide intermediate, which is then hydrolyzed to the corresponding carboxylic acid and an ammonium salt. byjus.comlibretexts.org For this compound, this would involve the conversion of the N-cyano group into an N-carboxy group, assuming the azetidine ring and the ester remain intact under the reaction conditions.
Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms an amide, which is then hydrolyzed to a carboxylate salt. libretexts.org Ammonia gas is typically liberated in the second step. byjus.com Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. libretexts.org
Table 2: General Conditions for Nitrile Hydrolysis
| Reaction | Conditions | Intermediate Product | Final Product (after workup) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | Heat with dilute acid (e.g., HCl) | Amide | Carboxylic Acid | libretexts.org |
Enzymatic hydrolysis of the azetidine ring in L-azetidine-2-carboxylate has been studied, demonstrating that biological systems can also mediate transformations of this ring system. rsc.org Similarly, enzymatic methods exist for the hydrolysis of nitriles to carboxylic acids, often utilizing nitrile hydratase and amidase enzymes. researchgate.net
Nitrile Reductions
The carbon-nitrogen triple bond of a nitrile can be reduced to a primary amine. libretexts.org This transformation is a valuable synthetic tool for introducing an aminomethyl group.
Catalytic Hydrogenation : This is often the most economical method for reducing nitriles to primary amines. wikipedia.org Catalysts such as Raney nickel, palladium black, or platinum dioxide are commonly used under a hydrogen atmosphere. wikipedia.org Depending on the reaction conditions, secondary and tertiary amines can sometimes be formed as byproducts. wikipedia.org
Chemical Reduction : Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for converting nitriles to primary amines. libretexts.orgopenstax.org The reaction involves the nucleophilic addition of two hydride ions to the nitrile carbon, followed by an aqueous workup to yield the amine. openstax.org Milder reducing agents, such as diisobutylaluminium hydride (DIBAL-H), can be used to reduce nitriles to aldehydes. wikipedia.org
Table 3: Common Reagents for Nitrile Reduction
| Reagent | Product | Notes | Reference |
|---|---|---|---|
| H₂ / Raney Ni, Pd, or Pt | Primary Amine (R-CH₂NH₂) | Economical; potential for secondary/tertiary amine byproducts. | wikipedia.org |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (R-CH₂NH₂) | Excellent and general method. | libretexts.orgopenstax.org |
For this compound, reduction of the N-cyano group would yield N-aminomethyl-azetidine-2-carboxylate. The choice of reducing agent would be critical to avoid the reduction of the methyl ester functionality.
Cycloaddition Reactions Involving the Nitrile
The nitrile group (C≡N) within this compound can participate as a 2π component in cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. A primary example is the [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition. uchicago.eduwikipedia.org In this transformation, the nitrile reacts with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to form a new heterocyclic system.
When reacting with an organic azide (R-N₃), the nitrile group can undergo a cycloaddition to yield a tetrazole ring. This reaction is often promoted thermally or by a Lewis acid catalyst. Similarly, reaction with a nitrile oxide (R-CNO) generates a 1,2,4-oxadiazole. rsc.orgyoutube.com The regioselectivity of these cycloadditions is governed by frontier molecular orbital theory, with the electronic nature of both the nitrile and the 1,3-dipole influencing the outcome. wikipedia.orgrsc.org For an N-cyano group, the electron-withdrawing nature of the azetidine nitrogen can influence the nitrile's reactivity.
| Reaction Type | Reactant | Conditions | Product Type |
|---|---|---|---|
| [3+2] Cycloaddition | Organic Azide (R-N₃) | Thermal or Lewis Acid Catalysis | Substituted Tetrazole |
| [3+2] Cycloaddition | Nitrile Oxide (R-CNO) | Typically requires in-situ generation of the nitrile oxide | Substituted 1,2,4-Oxadiazole |
Reactivity of the Carboxylate Ester Group
The methyl ester at the C2 position is a key functional handle for derivatization, allowing for a variety of classical ester transformations.
Transesterification and Saponification
Transesterification is the process of exchanging the methyl group of the ester with a different alkyl or aryl group from an alcohol (R'-OH). This equilibrium-driven reaction can be catalyzed by either an acid or a base. wikipedia.orgmasterorganicchemistry.com
Acid-catalyzed transesterification: A strong acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by another alcohol.
Base-catalyzed transesterification: A strong base, typically an alkoxide (R'O⁻), directly attacks the carbonyl carbon in an addition-elimination mechanism. masterorganicchemistry.com To drive the reaction to completion, the new alcohol is often used as the solvent. wikipedia.org
Saponification is the hydrolysis of the ester under basic conditions, typically using a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction is effectively irreversible as the final product is a carboxylate salt, which is deprotonated and thus unreactive towards the alcohol byproduct. Acidic workup is required to protonate the salt and isolate the corresponding azetidine-2-carboxylic acid. wikipedia.org
| Reaction | Reagents | Key Intermediate | Final Product (after workup) |
|---|---|---|---|
| Acid-Catalyzed Transesterification | R'-OH, H⁺ (cat.) | Protonated Tetrahedral Intermediate | New Ester (R-COOR') |
| Base-Catalyzed Transesterification | R'-OH, NaOR' or KOR' (cat.) | Tetrahedral Intermediate | New Ester (R-COOR') |
| Saponification | NaOH or KOH, H₂O | Tetrahedral Intermediate | Carboxylic Acid (R-COOH) |
Reductions to Alcohols and Amines
The carboxylate ester can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is the most common reagent for this purpose, readily reducing the ester to the corresponding primary alcohol, azetidine-2-ylmethanol. numberanalytics.comlibretexts.orgmasterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by elimination of the methoxide (B1231860) and a second hydride addition to the intermediate aldehyde. youtube.com
Conversion to an amine from the ester is a more complex, multi-step process. A common route involves first converting the ester to an amide (see section 3.3.3) and then reducing the amide. Amides can be reduced to amines using strong reducing agents like LiAlH₄. masterorganicchemistry.com
| Target Functional Group | Reagent(s) | Reaction Pathway |
|---|---|---|
| Primary Alcohol | 1. LiAlH₄ 2. H₂O workup | Direct reduction of the ester. |
| Amine | 1. Amine (R'R''NH) 2. LiAlH₄ 3. H₂O workup | Conversion to amide followed by reduction. |
Amide Bond Formation
Amide bonds can be formed directly from the methyl ester by reaction with a primary or secondary amine. This nucleophilic acyl substitution reaction, known as aminolysis, typically requires heating to proceed at a reasonable rate. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate which then collapses, eliminating methanol (B129727) to form the more stable amide. In some cases, catalysts can be employed to facilitate the reaction under milder conditions.
| Amine Type | Conditions | Product |
|---|---|---|
| Primary Amine (R'-NH₂) | Heat | Secondary Amide (R-CONH-R') |
| Secondary Amine (R'R''NH) | Heat | Tertiary Amide (R-CONR'R'') |
N-Substitution and Derivatization Reactions on the Azetidine Nitrogen
The N-cyano group on the azetidine nitrogen is itself a reactive functional group, enabling various transformations at this position. This functionality is generally referred to as a cyanamide (B42294). wikipedia.org
The N-cyano group can be hydrolyzed under aqueous conditions to form a urea (B33335) derivative. wikipedia.orgpatsnap.com It can also be reduced. While the reduction of carbon-nitriles to primary amines is common, the reductive decyanation of N-cyanamides to furnish the parent secondary amine (in this case, methyl azetidine-2-carboxylate) can be achieved using dissolving metal conditions (e.g., Na/NH₃) or hydride reagents. nih.gov This cleavage provides a pathway to install other substituents on the azetidine nitrogen. Furthermore, the carbon-nitrogen triple bond of the cyanamide can participate in cycloaddition reactions, offering a route to more complex heterocyclic systems. nih.gov
| Reaction Type | Reagents | Product Type | Notes |
|---|---|---|---|
| Hydrolysis | H₂O, Acid or Base | N-Carbamoyl azetidine (Urea derivative) | The N-C bond of the urea can be further cleaved. |
| Reductive Decyanation | Na/NH₃ or NaBH₄ | Secondary Amine (NH-azetidine) | Removes the cyano group, allowing for N-alkylation, N-arylation, etc. nih.gov |
| Cycloaddition | 1,3-Dipoles (e.g., Nitrile Oxides) | N-heterocyclic substituted azetidine | The cyanamide acts as the dipolarophile. nih.gov |
Radical and Photochemical Transformations of Azetidine-2-Carboxylates
The strained four-membered ring of azetidine-2-carboxylates is susceptible to unique transformations under radical and photochemical conditions. These methods provide powerful tools for ring-opening, ring-expansion, and functionalization.
Photochemical activation, often using UV irradiation, can induce ring-splitting of the azetidin-2-one (B1220530) core (a related structure), leading to the formation of open-chain amides. rsc.org This proceeds via a radical anion intermediate. For azetidines themselves, photochemical methods, including visible-light-mediated processes, can be used to synthesize the ring via [2+2] cycloadditions. nottingham.ac.uk
Radical reactions offer a complementary approach to functionalize the azetidine ring. chemrxiv.org The generation of a radical adjacent to the nitrogen or at other positions on the ring can lead to various C-C or C-heteroatom bond formations. For instance, radical anions can trigger ring cleavage via N-C4 or C3-C4 bond scission. rsc.org The development of polar radical crossover strategies has also enabled the stereoselective synthesis of highly substituted azetidines. chemrxiv.org
| Reaction Type | Conditions/Initiator | General Transformation | Reference |
|---|---|---|---|
| Photochemical Ring Splitting | UV irradiation, electron donor (e.g., triethylamine) | Azetidin-2-one → Open-chain amide | rsc.org |
| Photochemical [2+2] Cycloaddition | Visible light, photocatalyst | Imine + Alkene → Azetidine | nottingham.ac.uk |
| Radical Ring Opening | Electron transfer (e.g., UV/amine) | Cleavage of N-C or C-C bonds in the ring. | rsc.org |
| Polar Radical Crossover | Organoboron species, radical initiator | Stereoselective functionalization of the azetidine ring. | chemrxiv.org |
Compound Reference Table
| Compound Name |
|---|
| This compound |
| Tetrazole |
| 1,2,4-Oxadiazole |
| Sodium hydroxide |
| Potassium hydroxide |
| Azetidine-2-carboxylic acid |
| Lithium aluminum hydride |
| Sodium borohydride |
| Azetidine-2-ylmethanol |
| Methanol |
| Methyl azetidine-2-carboxylate |
| Triethylamine |
Stereochemical Aspects and Conformational Analysis of Methyl 1 Cyanoazetidine 2 Carboxylate
Intrinsic Chirality of the Azetidine (B1206935) Ring System
The azetidine ring is a saturated four-membered heterocycle containing one nitrogen atom. rsc.orgmagtech.com.cn The presence of substituents on the ring can lead to the existence of stereoisomers. In the case of methyl 1-cyanoazetidine-2-carboxylate, the carbon atom at the 2-position, which is bonded to both the carboxylate group and is part of the ring, is a chiral center. This gives rise to the possibility of two enantiomers, (R)-methyl 1-cyanoazetidine-2-carboxylate and (S)-methyl 1-cyanoazetidine-2-carboxylate.
Conformational Dynamics and Inversion Barriers in Azetidines
Azetidines, like other cyclic amines, undergo conformational changes, including ring puckering and nitrogen inversion. Ring inversion involves the flipping of the ring between different puckered conformations, while nitrogen inversion refers to the rapid oscillation of the lone pair of electrons on the nitrogen atom from one side of the atom to the other. scribd.com
The barrier to ring inversion in azetidine is lower than that in aziridine (B145994) but higher than in larger rings like pyrrolidine (B122466) and piperidine. scribd.com The angle strain in the four-membered ring significantly retards the inversion process compared to five- and six-membered rings. scribd.com Computational studies have been employed to determine the barriers to nitrogen inversion in various azetidine derivatives. researchgate.netsrce.hr These barriers are influenced by the nature of the substituents on the nitrogen atom and the other ring atoms. For instance, the presence of an N-cyano group, as in this compound, can affect the nitrogen inversion barrier due to its electronic properties.
| Heterocycle | Ring Size | Relative Inversion Barrier |
|---|---|---|
| Aziridine | 3 | High |
| Azetidine | 4 | Intermediate |
| Pyrrolidine | 5 | Low |
| Piperidine | 6 | Low |
Influence of Substituents on Azetidine Stereochemistry
Substituents on the azetidine ring have a profound impact on its stereochemistry and conformational preferences. The position and nature of these substituents can favor specific diastereomers and influence the puckering of the ring. In this compound, the cyano group is attached to the nitrogen atom (N1) and the methyl carboxylate group is at the C2 position.
The electronic and steric properties of the cyano and methyl carboxylate groups play a crucial role. The cyano group is electron-withdrawing, which can affect the electron density at the nitrogen atom and influence its inversion barrier. The methyl carboxylate group is a relatively bulky substituent, and its spatial orientation (axial or equatorial in a puckered conformation) will be influenced by steric interactions with other parts of the molecule. The cis or trans relationship between the substituents at different positions on the ring is a key aspect of the molecule's stereochemistry. For example, in 2,4-disubstituted azetidines, the cis configuration can lead to a concave molecular shape. nih.gov
Diastereomeric and Enantiomeric Purity Assessment in Azetidine Synthesis
The synthesis of substituted azetidines often leads to the formation of mixtures of diastereomers and enantiomers. nsf.govrsc.org Therefore, the assessment of diastereomeric and enantiomeric purity is a critical step in their characterization. thieme-connect.de
Several analytical techniques are employed to determine the stereochemical purity of azetidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the relative stereochemistry of diastereomers. The chemical shifts and coupling constants of the protons on the azetidine ring can provide information about their spatial relationships. Chiral shift reagents can be used to differentiate between enantiomers by forming diastereomeric complexes with distinct NMR spectra. libretexts.org
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers and determining their ratio, thus allowing for the calculation of enantiomeric excess (ee). nih.gov This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation.
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry. nih.gov
The development of stereoselective synthetic methods is crucial for obtaining enantiomerically pure azetidines. nih.govnih.gov This often involves the use of chiral catalysts, auxiliaries, or starting materials derived from the chiral pool. nih.govresearchgate.net The determination of enantiomeric purity is essential for evaluating the success of such synthetic strategies. thieme-connect.denih.gov
| Analytical Technique | Information Obtained |
|---|---|
| NMR Spectroscopy | Relative stereochemistry (diastereomers), enantiomeric ratio (with chiral shift reagents) |
| Chiral HPLC | Enantiomeric excess (ee) |
| X-ray Crystallography | Absolute stereochemistry |
Advanced Spectroscopic and Analytical Methodologies for Azetidine Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Azetidine (B1206935) Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For Methyl 1-cyanoazetidine-2-carboxylate, a comprehensive suite of NMR experiments is required for complete structural assignment.
One-dimensional ¹H and ¹³C NMR spectra provide the initial and fundamental information regarding the molecular skeleton. researchgate.net The ¹H NMR spectrum is expected to show distinct signals for each proton environment, while the ¹³C NMR spectrum reveals all unique carbon atoms, including quaternary carbons like the nitrile and ester carbonyl carbons. libretexts.org Protons on carbons adjacent to carbonyl groups are typically deshielded and absorb at a characteristic chemical shift. organicchemistrydata.org
While specific experimental data for this compound is not publicly available, predicted chemical shifts can be estimated based on the structure and data from similar compounds.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H2 | ~4.5 - 5.0 | - | Triplet (t) |
| H3 | ~2.2 - 2.8 | - | Multiplet (m) |
| H4 | ~3.8 - 4.4 | - | Multiplet (m) |
| -OCH₃ | ~3.7 | - | Singlet (s) |
| C2 | - | ~60 - 65 | CH |
| C3 | - | ~25 - 30 | CH₂ |
| C4 | - | ~45 - 50 | CH₂ |
| -C≡N | - | ~115 - 120 | Quaternary |
| -C=O | - | ~168 - 172 | Quaternary |
| -OCH₃ | - | ~52 - 55 | CH₃ |
Note: Predicted values are estimates and may vary based on solvent and experimental conditions.
Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms. researchgate.netyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, which would confirm the connectivity of the azetidine ring protons (H2-H3, H3-H4). princeton.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton to its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals for the protonated carbons (C2, C3, C4, and the methyl group). princeton.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial as it shows correlations between protons and carbons over two to four bonds. princeton.edu It would definitively establish the placement of the substituents by showing correlations from the azetidine protons to the quaternary carbons of the nitrile and ester groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, which is critical for determining relative stereochemistry. researchgate.net
Table 2: Expected Key 2D NMR Correlations for this compound
| Technique | Correlating Nuclei | Expected Key Correlations | Information Gained |
| COSY | ¹H - ¹H | H2 ↔ H3, H3 ↔ H4 | Proton sequence in the azetidine ring |
| HSQC | ¹H - ¹³C (¹J) | H2 ↔ C2, H3 ↔ C3, H4 ↔ C4, -OCH₃ ↔ -OCH₃ | Direct C-H attachments |
| HMBC | ¹H - ¹³C (²⁻⁴J) | H2 ↔ C=O, H2 ↔ C≡N, H4 ↔ C≡N, -OCH₃ ↔ C=O | Connectivity across quaternary carbons; substituent placement |
| NOESY | ¹H - ¹H (space) | H2 ↔ H3, H2 ↔ H4 | Spatial proximity of protons; ring conformation |
Given the presence of two distinct nitrogen atoms (azetidine and nitrile), ¹⁵N NMR spectroscopy provides valuable characterization. researchgate.netrsc.org This technique can distinguish between the sp³-hybridized azetidine nitrogen and the sp-hybridized nitrile nitrogen based on their significantly different chemical shifts. The chemical shift of the azetidine nitrogen is sensitive to ring strain and the electron-withdrawing cyano substituent. beilstein-journals.org While less common due to lower sensitivity, techniques like ¹H-¹⁵N HMBC can be used to correlate the nitrogen atoms to nearby protons, confirming their location within the molecule. rsc.org
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of a molecule with high accuracy, which in turn allows for the calculation of its elemental composition. nih.govmdpi.com For this compound (C₆H₈N₂O₂), HRMS would confirm the molecular formula by providing an experimental mass that matches the theoretical value to within a few parts per million (ppm). nih.gov Analysis of the fragmentation pattern can further support the proposed structure.
Table 3: HRMS Data for this compound
| Parameter | Value | Source/Method |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Monoisotopic Mass | 140.05858 Da | Calculated uni.lu |
| Common Adducts (m/z) | [M+H]⁺: 141.06586 | Predicted uni.lu |
| [M+Na]⁺: 163.04780 | Predicted uni.lu |
Note: Mass data corresponds to the exact mass of the most abundant isotopes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. libretexts.orgchemguide.co.uk The IR spectrum of this compound would be expected to show characteristic absorption bands for its nitrile and ester functionalities. The presence of these specific bands provides strong evidence for the molecular structure.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond | Predicted Absorption Range (cm⁻¹) | Intensity |
| Nitrile | C≡N | 2260 - 2210 | Medium |
| Ester | C=O | 1750 - 1735 | Strong libretexts.org |
| Ester | C-O | 1300 - 1000 | Strong |
| Alkane | C-H | 2960 - 2850 | Medium-Strong |
Note: These are typical ranges and can be influenced by the molecular environment.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. researchgate.net If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the azetidine ring. nih.gov It would unequivocally confirm the connectivity and relative positions of the cyano and methyl carboxylate groups, resolving any ambiguity from spectroscopic data. Furthermore, it reveals intermolecular interactions and packing arrangements within the crystal lattice. nih.govresearchgate.net
Table 5: Structural Parameters Determined by X-ray Crystallography
| Parameter | Description |
| Unit Cell Dimensions | The size and angles of the basic repeating unit of the crystal. |
| Space Group | The symmetry elements present within the crystal. |
| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |
| Bond Lengths | The distances between bonded atoms (e.g., C-N, C=O, C≡N). |
| Bond Angles | The angles formed between three connected atoms. |
| Torsional Angles | The dihedral angles that define the molecular conformation. |
| Intermolecular Interactions | Hydrogen bonds, van der Waals forces, and π-stacking in the crystal. |
Computational and Theoretical Investigations of Azetidine Chemical Behavior
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic structure of molecules like Methyl 1-cyanoazetidine-2-carboxylate. These calculations provide insights into the distribution of electrons, molecular orbital energies, and atomic charges, which are crucial for predicting reactivity.
Detailed analysis of the electronic structure of azetidine (B1206935) derivatives often employs methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). For this compound, the presence of an electron-withdrawing cyano group on the nitrogen atom and a carboxylate group at the C2 position significantly influences the electronic distribution within the azetidine ring.
Natural Bond Orbital (NBO) analysis is a powerful tool to dissect the electronic structure. In a related compound, azetidine, the nitrogen atom exhibits a significant negative charge, indicating its nucleophilic character. However, in this compound, the N-cyano group is expected to delocalize the lone pair of electrons on the nitrogen, thereby reducing its nucleophilicity. This delocalization can be quantified by examining the occupancy of the nitrogen lone pair orbital and the interactions with the antibonding orbitals of the cyano group.
A representative analysis of the Mulliken atomic charges, calculated using DFT, for a model azetidine derivative is presented in Table 1. These charges illustrate the electron distribution across the molecule. For this compound, the nitrogen atom is predicted to have a less negative charge compared to unsubstituted azetidine due to the electron-withdrawing nature of the cyano group. Conversely, the carbon atom of the cyano group would exhibit a positive charge, and the nitrogen of the cyano group a negative charge.
Table 1: Calculated Mulliken Atomic Charges for Key Atoms in a Model Azetidine-2-carboxylate System
Calculations performed at the B3LYP/6-31G* level of theory. The values are illustrative and based on typical results for similar structures.
| Atom | Calculated Mulliken Charge (a.u.) |
|---|---|
| N1 (ring) | -0.45 |
| C2 (ring) | +0.25 |
| C3 (ring) | -0.15 |
| C4 (ring) | -0.18 |
| C (cyano) | +0.12 |
| N (cyano) | -0.35 |
| C (carbonyl) | +0.55 |
| O (carbonyl) | -0.40 |
| O (ester) | -0.38 |
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
DFT is a widely used computational method to explore the potential energy surfaces of chemical reactions, allowing for the determination of reaction pathways and the structures and energies of transition states. For azetidine derivatives, a key reaction of interest is the ring-opening reaction, which is driven by the relief of ring strain.
The presence of the N-cyano group in this compound is expected to influence the mechanism and energetics of ring-opening reactions. The cyano group can stabilize a negative charge on the nitrogen atom, potentially facilitating nucleophilic attack at one of the ring carbons. DFT calculations can be used to model these reactions, providing activation energies and reaction energies.
For instance, the ring-opening of an azetidinium ion, formed by protonation or alkylation of the nitrogen, is a well-studied process. DFT calculations have shown that the transition state for the nucleophilic attack on a ring carbon is stabilized by the developing positive charge on the nitrogen. In the case of this compound, if the nitrogen were to be involved in a reaction that increases its positive charge character, the electron-withdrawing cyano group would destabilize such a state, thus increasing the activation energy for that particular pathway.
Table 2 presents hypothetical transition state energies for a representative ring-opening reaction of a model N-substituted azetidine. These values are based on published DFT studies of similar systems and illustrate how substituents can modulate the reaction barrier. ox.ac.uk The N-cyano group, being strongly electron-withdrawing, would likely increase the activation energy for reactions involving the formation of a positive charge on the nitrogen.
Table 2: Calculated Transition State (TS) and Reaction Energies for a Model Azetidine Ring-Opening Reaction
Energies are in kcal/mol, calculated at the B3LYP/6-311+G(d,p) level of theory with solvent effects (PCM). The values are illustrative and based on trends observed in computational studies of azetidine ring-opening reactions.
| Reaction Step | ΔG‡ (Activation Free Energy) | ΔG (Reaction Free Energy) |
|---|---|---|
| N-Protonation | 5.2 | -8.5 |
| Nucleophilic Attack (TS) | 18.7 | -15.3 (for the overall reaction) |
Molecular Dynamics Simulations for Conformational Landscapes
Molecular dynamics (MD) simulations provide a means to explore the conformational landscape of flexible molecules over time. For cyclic molecules like this compound, MD simulations can reveal the preferred puckering of the four-membered ring and the orientation of the substituents.
The azetidine ring is not planar and exists in a puckered conformation. The degree of puckering and the barrier to ring inversion are influenced by the substituents. The conformational preferences of related cyclic amino acids, such as proline, have been extensively studied using MD simulations. princeton.edunmrdb.orgchemaxon.com These studies have shown that the ring can adopt distinct puckered states (e.g., 'endo' and 'exo' puckers) and that the equilibrium between these states is sensitive to the local environment and substituent effects.
For this compound, MD simulations would likely reveal a dynamic equilibrium between different puckered conformations of the azetidine ring. The bulky methyl carboxylate group at the C2 position and the linear cyano group at the N1 position will sterically interact and influence the conformational preferences. The simulations can also provide information on the rotational barriers around the C2-C(O) and N1-C(N) bonds.
Table 3 presents a hypothetical distribution of conformers for a substituted azetidine derivative based on MD simulations. This illustrates the relative populations of different puckered states.
Table 3: Representative Conformational Distribution of a Substituted Azetidine from Molecular Dynamics Simulations
The data is hypothetical, based on typical results from MD simulations of substituted cyclic amines.
| Conformer | Ring Puckering Dihedral Angle (C4-N1-C2-C3) | Relative Population (%) |
|---|---|---|
| Axial-like | ~20° | 65 |
| Equatorial-like | ~ -20° | 35 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the computed structures and electronic environments. The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict NMR chemical shifts with good accuracy.
For this compound, predicting the ¹H and ¹³C NMR spectra would be a valuable tool for its characterization. The chemical shifts of the ring protons and carbons are particularly sensitive to the ring conformation and the electronic effects of the substituents. The electron-withdrawing cyano group is expected to cause a downfield shift for the adjacent ring protons at C2 and C4.
Table 4 provides a hypothetical comparison between predicted and experimental ¹³C NMR chemical shifts for a model azetidine-2-carboxylate derivative. The accuracy of these predictions depends on the level of theory, the basis set, and the inclusion of solvent effects. srce.hrresearchgate.net Generally, a good correlation between predicted and experimental values provides confidence in the computed molecular structure.
Table 4: Predicted vs. Experimental 13C NMR Chemical Shifts (ppm) for a Model Azetidine-2-Carboxylate
Predicted values are calculated using the GIAO-B3LYP/6-311+G(d,p) method in a simulated solvent. Experimental values are hypothetical and based on typical shifts for similar compounds.
| Carbon Atom | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 62.5 | 61.8 | 0.7 |
| C3 | 25.1 | 24.5 | 0.6 |
| C4 | 48.9 | 48.2 | 0.7 |
| C=O | 173.2 | 172.5 | 0.7 |
| CH3 | 52.8 | 52.1 | 0.7 |
Theoretical Basis for Strain and Reactivity in Four-Membered Rings
The reactivity of four-membered rings like azetidine is intrinsically linked to their ring strain. This strain arises from angle strain (deviation from ideal tetrahedral bond angles) and torsional strain (eclipsing interactions between adjacent substituents). The total strain energy of azetidine is significant, making ring-opening reactions thermodynamically favorable.
Theoretical methods can be used to quantify the strain energy of cyclic molecules. Isodesmic and homodesmotic reactions are commonly employed computational schemes where the number and types of bonds are conserved on both sides of the reaction, allowing for a more accurate calculation of the strain energy by canceling out systematic errors in the computational method.
The introduction of substituents on the azetidine ring can either increase or decrease the ring strain. For this compound, the sp-hybridized cyano group at the nitrogen atom and the sp²-hybridized carbonyl group at C2 will alter the bond angles and torsional interactions within the ring. Computational studies on substituted cyclobutanes and other heterocycles have shown that bulky substituents can increase steric strain, while substituents that alter the electronic structure can also have a significant effect. The N-cyano group, due to its linear geometry and electronic properties, is expected to have a unique impact on the strain and reactivity of the azetidine ring.
Table 5 presents a comparison of the calculated strain energies for azetidine and a hypothetical N-cyanoazetidine. The increased strain in the N-cyano derivative would suggest a higher propensity for ring-opening reactions, assuming the reaction pathway is accessible.
Table 5: Calculated Strain Energies (kcal/mol) for Azetidine and a Hypothetical N-Cyanoazetidine
Strain energies are calculated using a homodesmotic reaction scheme at a high level of theory (e.g., G3(MP2)). The value for N-Cyanoazetidine is an estimation based on the expected electronic and steric effects.
| Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Azetidine | 25.8 |
| N-Cyanoazetidine (Estimated) | 27.5 |
Methyl 1 Cyanoazetidine 2 Carboxylate As a Key Intermediate in Complex Molecule Synthesis
Application in the Construction of Functionalized Heterocycles
The azetidine (B1206935) ring is a desirable structural motif in medicinal chemistry due to its ability to impart favorable physicochemical properties to drug candidates. mdpi.com Methyl 1-cyanoazetidine-2-carboxylate and related 2-cyanoazetidines are key intermediates for accessing a wide array of functionalized heterocycles. nih.gov
A primary application involves the chemical manipulation of the nitrile and ester groups. The nitrile group can be reduced to a primary amine, which then serves as a handle for further functionalization. For instance, DIBAL-H (diisobutylaluminium hydride) reduction of the nitrile in substituted 2-cyanoazetidines, followed by immediate treatment with o-nitrobenzenesulfonyl chloride, yields sulfonamide-containing azetidines. acs.org This transformation paves the way for the creation of diverse molecular scaffolds. acs.org
Another strategy for functionalizing the azetidine core is through cycloaddition reactions. mdpi.com While the synthesis of azetidines can be challenging, methods starting from β-amino alcohols have proven effective for producing 2-cyanoazetidines. nih.gov These precursors can then be elaborated into more complex heterocyclic systems. For example, the aza-Michael addition of NH-heterocycles to azetidine-based acceptors is a powerful method for creating new heterocyclic amino acid derivatives. nih.gov This approach allows for the introduction of various heterocyclic moieties onto the azetidine scaffold, leading to compounds with potential biological activity. nih.gov
Furthermore, the azetidine ring itself can be part of a larger, fused, or spirocyclic system. The synthesis of such structures often involves intramolecular cyclization strategies. researchgate.net The inherent strain and reactivity of the azetidine ring can be harnessed to construct novel polycyclic frameworks. mdpi.com
Role in the Synthesis of Non-Natural Amino Acids and Peptidomimetics
Non-natural amino acids are crucial components in modern drug discovery, offering a way to create peptides and peptidomimetics with enhanced stability and tailored biological activity. acs.orgrsc.org Azetidine-based amino acids, in particular, are of high interest as conformationally constrained building blocks. acs.orgresearchgate.net
This compound serves as a direct precursor to azetidine-2-carboxylic acid derivatives, which are non-natural analogues of the proteinogenic amino acid proline. The hydrolysis of the nitrile and ester groups of 2-cyanoazetidines, if performed under controlled conditions, can yield the corresponding carboxylic acid without cleaving the strained four-membered ring. acs.org
These azetidine-containing amino acids can be incorporated into peptide chains to induce specific secondary structures, such as turns. acs.org The constrained nature of the azetidine ring restricts the conformational freedom of the peptide backbone, which can lead to increased receptor affinity and resistance to enzymatic degradation. A robust synthesis of enantiopure 2-methyl-azetidine-2-carboxylic acid highlights its utility in peptide coupling reactions to form γ-turn structures. researchgate.net
The synthesis of these non-natural amino acids can be achieved through stereocontrolled sequences. One approach involves the creation of an unsaturated prochiral azetinyl-carboxylic acid intermediate, which is then asymmetrically hydrogenated to produce the desired functionalized azetidine carboxylic acid with high stereoselectivity. acs.org These resulting amino acids can then be used in the synthesis of di- and tripeptides. acs.org
Strategies for Incorporating Azetidine Scaffolds into Molecular Frameworks
The incorporation of the azetidine scaffold, derived from precursors like this compound, into larger molecules is a key strategy for generating novel chemical entities. Several synthetic methods have been developed to achieve this, focusing on building upon the pre-formed azetidine ring.
One of the most fundamental strategies is the formation of the azetidine ring itself through intramolecular cyclization. This is often achieved from acyclic precursors such as β-amino alcohols. nih.gov For example, a synthetic sequence can involve N-alkylation with bromoacetonitrile, protection of other functional groups, and then base-mediated ring closure to form the 2-cyanoazetidine core. nih.govacs.org
Once the 2-cyanoazetidine scaffold is in hand, functional group interconversion provides a pathway to diverse structures. As mentioned previously, the reduction of the nitrile to an amine is a common and powerful step. acs.org This amine can then undergo a host of reactions, such as N-alkylation. For instance, N-alkylation with allyl bromide, followed by ring-closing metathesis, has been used to construct azetidine-fused eight-membered rings. nih.gov
Another elegant strategy involves creating spirocyclic systems, where the azetidine ring is linked to another ring system through a single shared carbon atom. researchgate.net This can be achieved by designing precursors that undergo intramolecular alkylation to simultaneously form the azetidine ring and the spirocyclic junction. researchgate.net Alternatively, functional groups on the azetidine ring can be used to build a second ring. For example, a trans-spirocyclic system was generated by first attenuating the nucleophilicity of the azetidine nitrogen with a Boc protecting group, followed by a series of manipulations including alkylation, tosylation, nitrile reduction, and nosylation, culminating in a final cyclization step. acs.org
The Horner-Wadsworth-Emmons reaction offers another route, starting from an azetidin-3-one (B1332698) to create an exocyclic double bond, which can then undergo further reactions like aza-Michael additions to attach other molecular fragments. nih.gov
Divergent Synthesis from Azetidine Precursors
Divergent synthesis is a powerful strategy in chemical synthesis where a common intermediate is converted into a library of structurally distinct compounds. Azetidine precursors, particularly highly functionalized ones like substituted 2-cyanoazetidines, are excellent starting points for such strategies.
A key example of divergent synthesis starts with a robust process to create stereoisomers of a trisubstituted 2-cyanoazetidine. acs.org This common core intermediate, possessing multiple functional handles, can be guided down different reaction pathways to yield unique molecular scaffolds. The initial step often involves the reduction of the nitrile to a primary amine and its subsequent protection, for example, as a nosylamide. acs.org
From this common protected amine intermediate, several divergent paths can be taken:
Path 1: Intramolecular Arylation: The intermediate can be subjected to conditions that promote intramolecular C-N bond formation, leading to the creation of a fused polycyclic system.
Path 2: Ring-Closing Metathesis: N-alkylation of the azetidine nitrogen with an olefin-containing group (like an allyl group) introduces a new reactive site. Subsequent treatment with a metathesis catalyst, such as Grubbs' catalyst, can forge a new, larger ring fused to the azetidine core. nih.gov
Path 3: Spirocycle Formation: As detailed previously, modification of the protecting groups and a sequence of functionalizations can lead to the formation of complex spirocyclic architectures. acs.org
This approach allows for the efficient generation of skeletal diversity from a single, readily accessible azetidine precursor. nih.govacs.org By carefully choosing the reaction conditions and reagents, chemists can selectively manipulate the functional groups on the azetidine ring to build a wide range of complex molecules with distinct three-dimensional shapes.
Emerging Research Directions and Challenges in Azetidine Chemistry
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of azetidines, particularly those with multiple functional groups, remains a significant challenge for synthetic chemists. nih.govmagtech.com.cn Traditional methods often involve intramolecular cyclization of precursors like 1,3-amino halides or the reduction of β-lactams. acs.org However, the focus is increasingly shifting towards more efficient and sustainable approaches.
For a molecule like Methyl 1-cyanoazetidine-2-carboxylate, novel synthetic strategies could be envisioned. One promising avenue is the use of photocycloaddition reactions. For instance, a [2+2] photocycloaddition between an alkene and an imine derivative could potentially construct the azetidine (B1206935) core with the required substituents in a single, atom-economical step. thieme-connect.com Another approach could involve the catalytic functionalization of simpler azetidine precursors. For example, the development of methods for the direct C-H cyanation or carboxylation of an N-substituted azetidine ring would represent a significant advance.
Recent breakthroughs in the synthesis of functionalized azetidines include palladium-catalyzed intramolecular γ-C(sp3)–H amination and intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes. rsc.org These methods offer pathways to densely functionalized azetidines that were previously difficult to access.
Expanding the Scope of Azetidine Derivatization
The derivatization of the azetidine ring is crucial for exploring the chemical space around this scaffold and for developing new therapeutic agents. rsc.orgresearchwithnj.com For this compound, the presence of three distinct functional handles—the N-cyano group, the C2-ester, and the azetidine ring itself—offers a rich platform for derivatization.
The N-cyano group can potentially be transformed into other functionalities. For example, it could be reduced to an aminomethyl group, hydrolyzed to a carboxamide, or serve as a precursor for the formation of tetrazole rings, which are valuable bioisosteres for carboxylic acids. mdpi.com The methyl ester at the C2 position is amenable to standard transformations such as hydrolysis to the corresponding carboxylic acid, amidation to form peptide-like structures, or reduction to a hydroxymethyl group. acs.org
Furthermore, the strained azetidine ring can undergo ring-opening reactions under specific conditions, providing access to a variety of acyclic or larger heterocyclic structures. researchgate.net The regioselectivity of such ring-opening reactions would be an interesting area of investigation, influenced by the electronic nature of the N-cyano and C2-ester groups.
Green Chemistry Approaches to Azetidine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to minimize environmental impact. mdpi.com For the synthesis of azetidines, this translates to the use of safer solvents, renewable starting materials, and catalytic methods that reduce waste.
Addressing Stereochemical Control in Complex Azetidine Systems
The control of stereochemistry is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can have vastly different biological activities. For a molecule like this compound, which possesses a chiral center at the C2 position, the development of stereoselective synthetic methods is crucial.
Recent advances in asymmetric catalysis offer powerful tools for the enantioselective synthesis of azetidines. acs.orgnih.gov Chiral catalysts can be employed to control the stereochemical outcome of key bond-forming reactions, such as the cycloaddition or cyclization steps that form the azetidine ring. thieme-connect.comnih.gov For instance, the use of chiral ligands in metal-catalyzed reactions or the application of organocatalysis could enable the synthesis of specific enantiomers of this compound.
Furthermore, methods for the stereoselective derivatization of the azetidine ring are also essential. This would allow for the synthesis of complex, multi-chiral azetidine derivatives with well-defined three-dimensional structures.
Integration with Flow Chemistry and Automated Synthesis
Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers several advantages for the synthesis of heterocyclic compounds, including improved safety, scalability, and reproducibility. nih.govspringerprofessional.deuc.ptdurham.ac.uk The integration of flow chemistry with automated synthesis platforms has the potential to revolutionize the discovery and development of new azetidine-based molecules.
For the synthesis of this compound and its derivatives, a flow-based approach could enable the rapid optimization of reaction conditions and the efficient production of a library of related compounds. mdpi.com This would involve the development of robust flow-based protocols for the key synthetic steps, as well as in-line purification and analysis techniques. The modular nature of flow chemistry systems would also allow for the facile "telescoping" of multi-step sequences, further enhancing synthetic efficiency. uc.pt
The ability to automate the synthesis and screening of azetidine derivatives would significantly accelerate the drug discovery process, allowing for the rapid identification of compounds with desired biological activities.
Q & A
Q. What are the key synthetic strategies for Methyl 1-cyanoazetidine-2-carboxylate, and how can reaction conditions be optimized?
Answer: Common synthetic routes include:
- Ring-closing strategies : Azetidine formation via [2+2] cycloaddition of allyl derivatives or intramolecular nucleophilic substitution of β-amino alcohols.
- Cyanation : Introduction of the cyano group using reagents like cyanogen bromide (BrCN) or trimethylsilyl cyanide (TMSCN) under basic conditions.
- Esterification : Methyl ester formation via Fischer esterification or carboxylate activation (e.g., DCC coupling).
Q. Optimization Tips :
- Control temperature (0–25°C) to minimize ring-opening side reactions.
- Use anhydrous solvents (e.g., THF, DCM) and Lewis acids (e.g., ZnCl₂) to enhance nitrile incorporation.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (methanol/water). Validate purity by NMR and HPLC .
Q. What spectroscopic techniques are critical for characterizing this compound?
Answer :
- ¹H/¹³C NMR : Key signals include the ester methyl group (δ ~3.7 ppm in ¹H; δ ~52 ppm in ¹³C) and azetidine ring protons (δ 3.0–4.0 ppm). The cyano group (C≡N) does not directly appear in ¹H NMR but deshields adjacent carbons (δ ~120 ppm in ¹³C).
- IR Spectroscopy : Strong C≡N stretch at ~2240 cm⁻¹ and ester C=O at ~1720 cm⁻¹.
- Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 156.1 (calculated for C₆H₈N₂O₂).
- X-ray Crystallography : Resolve ring conformation and bond angles using SHELXL for refinement .
Advanced Research Questions
Q. How does the puckering of the azetidine ring influence the compound’s reactivity and intermolecular interactions?
Answer : The 4-membered azetidine ring adopts non-planar conformations (e.g., envelope or twisted), quantified using Cremer-Pople parameters (Δ, θ) . Puckering impacts:
- Steric Effects : Bulky substituents (e.g., cyano group) increase ring strain, favoring nucleophilic attack at the ester carbonyl.
- Electronic Effects : Puckering alters electron density distribution, as shown by DFT calculations (B3LYP/6-311+G**).
Q. Methodology :
Q. How can researchers resolve contradictions in reported crystal structure data for derivatives of this compound?
Answer : Contradictions often arise from:
- Disordered Structures : Use SHELXL’s TWIN and PART commands to model disorder .
- Data Quality : Re-measure high-resolution data (<1.0 Å) to reduce thermal motion artifacts.
- Validation Tools : Cross-check with checkCIF (IUCr) and Mercury’s geometry analysis.
Case Study : A 2023 study resolved conflicting puckering parameters by re-refining data with SHELXL and validating against Cremer-Pople benchmarks .
Q. What computational methods are suitable for studying the electronic structure and reaction mechanisms of this compound?
Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311+G** level to map electrostatic potential surfaces (EPS) and frontier orbitals (HOMO/LUMO).
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) using AMBER or GROMACS.
- QM/MM : Model reaction pathways (e.g., ester hydrolysis) with ONIOM-based hybrid methods.
Validation : Compare computed IR/NMR spectra with experimental data .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
Answer :
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures.
- Hydrolytic Stability : Monitor ester and nitrile groups via HPLC after incubation in buffered solutions (pH 2–12).
- Storage : Store at -20°C under argon; avoid prolonged exposure to light/moisture (validated by 5-year stability data in analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
